5,7-ジアセトキシフラボン

概要

説明

5,7-Diacetoxyflavone is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, characterized by the presence of acetoxy groups at the 5 and 7 positions of the flavone backbone. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and cancer chemopreventive effects .

科学的研究の応用

作用機序

Target of Action

5,7-Diacetoxyflavone (5,7-DMF) is a flavonoid that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Additionally, 5,7-DMF has been found to inhibit the Breast Cancer Resistance Protein (BCRP) , a protein associated with multidrug resistance in cancer cells .

Mode of Action

5,7-DMF interacts with its targets to stimulate protein synthesis and inhibit proteolysis . It activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . Furthermore, it reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Biochemical Pathways

The compound affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway , leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A , which are associated with mitochondrial biogenesis .

Pharmacokinetics

It’s known that the compound can directly inhibit the drug metabolizing enzyme familycytochrome P450 (CYP) 3As . This suggests that 5,7-DMF may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs metabolized by CYP3As .

Result of Action

The molecular and cellular effects of 5,7-DMF’s action include increased muscle mass and volume, stimulated grip strength and exercise endurance . It also reduces inflammatory responses by decreasing the serum and mRNA levels of tumor necrosis factor-alpha and interleukin-6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7-DMF. For instance, factors such as diet, lifestyle, and exposure to other drugs can affect the body’s response to the compound . .

生化学分析

Biochemical Properties

5,7-Diacetoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which plays a key role in cellular functions such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

5,7-Diacetoxyflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate grip strength and exercise endurance, and increase muscle mass and volume in mice .

Molecular Mechanism

At the molecular level, 5,7-Diacetoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .

Temporal Effects in Laboratory Settings

The effects of 5,7-Diacetoxyflavone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5,7-Diacetoxyflavone vary with different dosages in animal models. For instance, in a study conducted on eighteen-month-old mice, it was found that oral administration of 5,7-Diacetoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .

Metabolic Pathways

5,7-Diacetoxyflavone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

5,7-Diacetoxyflavone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxyflavone typically involves the acetylation of chrysin (5,7-dihydroxyflavone). The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for 5,7-Diacetoxyflavone are not extensively documented, the process likely involves large-scale acetylation reactions similar to those used in laboratory synthesis. The scalability of the reaction would require optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 5,7-Diacetoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones and other reduced forms.

Substitution: Various substituted flavones depending on the nucleophile used.

類似化合物との比較

5,7-Diacetoxyflavone can be compared with other similar flavonoid compounds:

Chrysin (5,7-Dihydroxyflavone): The parent compound of 5,7-Diacetoxyflavone, known for its anti-inflammatory and antioxidant properties.

5,7-Dimethoxyflavone: Another derivative with similar biological activities but differing in the presence of methoxy groups instead of acetoxy groups.

7-Hydroxyflavone: A structurally similar compound with hydroxyl groups, known for its neuroprotective effects.

Uniqueness: 5,7-Diacetoxyflavone is unique due to its specific acetoxy substitutions, which confer distinct chemical and biological properties compared to its analogs. These modifications can enhance its bioavailability, stability, and specific interactions with molecular targets .

生物活性

5,7-Diacetoxyflavone (CAS: 6665-78-7) is a flavonoid compound derived from the bark of Oroxylum indicum. This compound has garnered interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activities of 5,7-diacetoxyflavone, supported by data tables and relevant case studies.

Chemical Structure and Properties

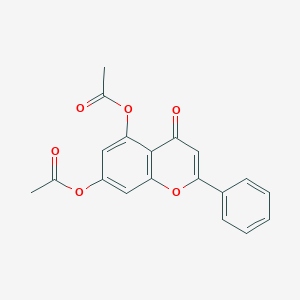

5,7-Diacetoxyflavone is characterized by its two acetoxy groups at the 5 and 7 positions of the flavone backbone. Its molecular formula is , with a molecular weight of approximately 342.31 g/mol. The structural representation can be illustrated as follows:

Antioxidant Activity

Numerous studies have highlighted the antioxidant capabilities of flavonoids, including 5,7-diacetoxyflavone. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

- Study Findings : A study demonstrated that 5,7-diacetoxyflavone exhibited significant scavenging activity against free radicals in vitro, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Flavonoids are known for their anti-inflammatory effects.

- Mechanism : Research indicates that 5,7-diacetoxyflavone may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition could be mediated through the suppression of NF-κB signaling pathways .

Antimicrobial Activity

The antimicrobial properties of flavonoids have been extensively studied.

- Results : In vitro tests showed that 5,7-diacetoxyflavone exhibited antimicrobial activity against various bacterial strains, including Gram-positive bacteria. This suggests its potential application in treating infections .

Anticancer Potential

Flavonoids are being investigated for their anticancer properties due to their ability to modulate cell signaling pathways.

- Case Study : A recent study evaluated the effects of 5,7-diacetoxyflavone on cancer cell lines. The results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVULDRRJPCIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。